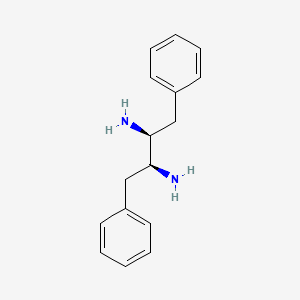
(2S,3S)-1,4-diphenylbutane-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1,4-diphenylbutane-2,3-diamine is a chiral diamine compound characterized by the presence of two phenyl groups attached to a butane backbone with two amine groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,4-diphenylbutane-2,3-diamine typically involves the reduction of corresponding diketones or diols. One common method is the asymmetric reduction of 1,4-diphenylbutane-2,3-dione using chiral catalysts or reducing agents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic processes to achieve high selectivity and yield. These methods often employ engineered enzymes or microbial systems to catalyze the reduction of diketones or diols under mild conditions, making the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
(2S,3S)-1,4-diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or quinones.
Reduction: Further reduction can yield amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or aldehydes are used in substitution reactions to form amides or imines.
Major Products
The major products formed from these reactions include diketones, quinones, amides, imines, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-1,4-diphenylbutane-2,3-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.
Biology
The compound is studied for its potential biological activity, including its role as a building block for biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and chiral recognition.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They may act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials requiring chiral diamine components. Its applications extend to the manufacture of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2S,3S)-1,4-diphenylbutane-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, facilitating or inhibiting biochemical reactions. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction, depending on the specific application.
類似化合物との比較
Similar Compounds
(2R,3R)-1,4-diphenylbutane-2,3-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.
1,4-diphenylbutane-2,3-dione: The diketone precursor used in the synthesis of the diamine.
1,4-diphenylbutane-2,3-diol: The diol intermediate in the reduction process.
Uniqueness
(2S,3S)-1,4-diphenylbutane-2,3-diamine is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric synthesis sets it apart from other similar compounds, making it valuable in the production of enantiomerically pure substances.
特性
分子式 |
C16H20N2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
(2S,3S)-1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2/t15-,16-/m0/s1 |
InChIキー |
MAJWDNIRYJWIQU-HOTGVXAUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


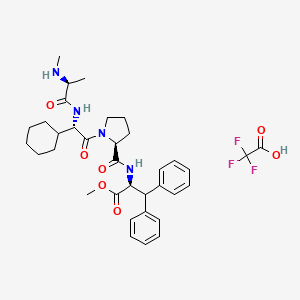
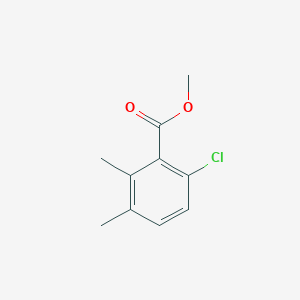
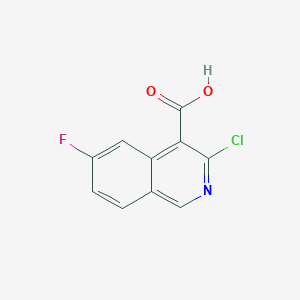
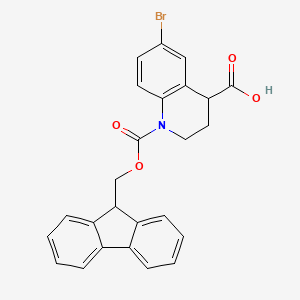
![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)

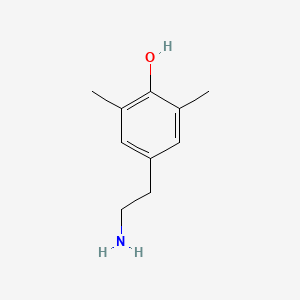
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
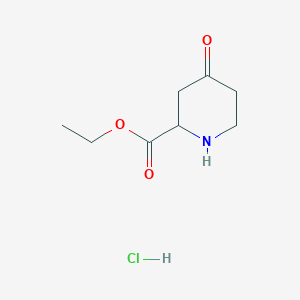
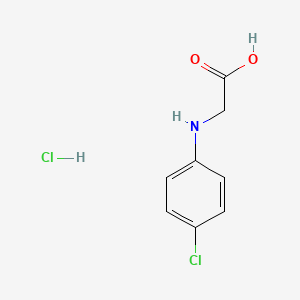
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)
![[(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15329470.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329485.png)
